molecular formula C4H8N2O B1320322 Tetrahydropyrimidin-4(1H)-one CAS No. 10167-09-6

Tetrahydropyrimidin-4(1H)-one

Cat. No. B1320322
CAS RN: 10167-09-6
M. Wt: 100.12 g/mol
InChI Key: HABIAKDIZVCTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyrimidin-4(1H)-one, also known as a Biginelli compound, is a well-known scaffold in organic chemistry. It is a colorless compound and a crystalline solid .


Synthesis Analysis

The synthesis of 4-oxotetrahydropyrimidine derivatives has been reported in several studies. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have been synthesized and evaluated as novel capsid assembly modulators of hepatitis B virus . An efficient method for the synthesis of 4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one using 1,1′-(arylmethylene)diurea and 1-aryl-2-propanone as substrates was developed .


Molecular Structure Analysis

The structure of 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, a derivative of tetrahydropyrimidin-4(1H)-one, was determined by single crystal X-rays diffraction analysis . The molecule is non-planar and the crystal packing is mainly stabilized by N–H⋯O and C–H⋯O bonding .


Chemical Reactions Analysis

The reactions of pyrimidines with 3-chloropentane-2,4-dione have been studied, leading to the formation of cyclized intermediates .


Physical And Chemical Properties Analysis

Tetrahydropyrimidin-4(1H)-one is a crystalline solid with a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol. It has a melting point of 22°C and dissolves in water to give a neutral solution .

Scientific Research Applications

Anticancer Research

Tetrahydropyrimidin-4(1H)-one derivatives have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated moderate to excellent antiproliferative activity against cell lines such as Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM . The introduction of sulfonyl groups to these derivatives has been found to increase their antiproliferative activity, suggesting a potential pathway for the development of new anticancer drugs .

Pharmacology

In pharmacological research, Tetrahydropyrimidin-4(1H)-one derivatives are being explored for their role as inhibitors of specific receptors or enzymes. For example, they have been used to design and synthesize novel inhibitors targeting the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and development . These inhibitors could provide a new approach to cancer therapy, particularly for tumors that exhibit abnormal FGFR signaling pathway activation .

Materials Science

The compound’s derivatives have applications in materials science, particularly in the synthesis of new molecules with potential use in medical devices and drug delivery systems. Research has shown that certain pyrimidine and caffeine derivatives, which include Tetrahydropyrimidin-4(1H)-one, exhibit significant antitumor activity, indicating their potential in the development of novel therapeutic materials .

Chemistry

Tetrahydropyrimidin-4(1H)-one serves as a key intermediate in organic synthesis, enabling the creation of a variety of complex molecules. Its derivatives are used in the synthesis of compounds with diverse biological activities, which can be further explored for applications in chemical research and industry .

Future Directions

Tetrahydropyrimidin-4(1H)-one and its derivatives have shown potential in various areas of research. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have shown potential as novel capsid assembly modulators of hepatitis B virus . These compounds may serve as leads for future developments of novel antivirals against HBV .

properties

IUPAC Name

1,3-diazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABIAKDIZVCTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601987
Record name Tetrahydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10167-09-6
Record name Tetrahydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyrimidin-4(1H)-one
Reactant of Route 2
Tetrahydropyrimidin-4(1H)-one
Reactant of Route 3
Tetrahydropyrimidin-4(1H)-one
Reactant of Route 4
Tetrahydropyrimidin-4(1H)-one
Reactant of Route 5
Tetrahydropyrimidin-4(1H)-one
Reactant of Route 6
Tetrahydropyrimidin-4(1H)-one

Q & A

Q1: What are the common structural features of Tetrahydropyrimidin-4(1H)-ones described in the research?

A1: The provided research highlights several key structural features of Tetrahydropyrimidin-4(1H)-one derivatives:

  • Tetrahydropyrimidine ring conformation: Studies consistently report that the tetrahydropyrimidine ring in these compounds adopts a half-chair conformation. [ [], [], [], [] ]
  • Substitutions: Various substitutions at the 3-position of the tetrahydropyrimidine ring are described, including fluorobenzyl groups [ [], [] ], a pyridinylmethyl group [ [] ], and a phenethyl group [ [] ].
  • Thioxo group: The presence of a thioxo group at the 2-position is a common feature in the analyzed compounds. [ [], [], [], [], [] ]

Q2: How do these structural features influence the intermolecular interactions observed in the solid state?

A: The presence of N—H and C—H groups alongside the thioxo (C=S) functionality allows for the formation of hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are frequently observed, leading to the formation of one-dimensional structures or sheet-like networks in the crystal lattice. [ [], [], [] ] Additionally, C—H⋯O hydrogen bonds contribute to the formation of sheet-like structures in some derivatives. [ [] ]

Q3: Have any mass spectrometry studies been conducted on Tetrahydropyrimidin-4(1H)-ones?

A: Yes, mass spectrometric analyses, including metastable ion analyses and exact mass measurements, have been performed on cycloalkane/ene-condensed 2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-ones and related [, ]thiazino[3,2-a]pyrimidinones. [ [] ] These studies helped elucidate fragmentation pathways and differentiate between isomeric structures.

Q4: Are there efficient synthetic routes available for the preparation of Tetrahydropyrimidin-4(1H)-ones?

A: Research suggests that a three-component reaction protocol under microwave dielectric heating, employing ionic liquid as a solvent (Ionic Liquid Phase Organic Synthesis, IoLiPOS), presents a viable and potentially advantageous method for the synthesis of 2-thioxo Tetrahydropyrimidin-4-(1H)-ones. [ [] ] This method could offer benefits in terms of reaction efficiency and environmental sustainability.

Q5: Can Tetrahydropyrimidin-4(1H)-ones incorporate fluorine atoms, and if so, what is their significance?

A: Yes, researchers have successfully synthesized and incorporated 2-fluoro- and 2,2-difluoro-3-amino carboxylic acid derivatives into Tetrahydropyrimidin-4(1H)-ones. [ [] ] The incorporation of fluorine atoms allows for detailed structural analysis by 19F-NMR spectroscopy and can impact the conformational preferences and properties of the resulting molecules. This approach provides valuable insights into structure-activity relationships and aids in the development of compounds with potentially improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.